1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a sulfonyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include solvent-free reactions, fusion techniques, and the use of catalytic amounts of piperidine to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds with the piperidine moiety are widely used in drug discovery and have comparable pharmacological properties.
Oxazole Derivatives: These compounds contain the oxazole ring and are known for their diverse biological activities.
Uniqueness
1-{4-CYANO-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano, sulfonyl, and oxazole groups allows for versatile interactions with molecular targets, making it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
1-[4-cyano-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c22-14-18-21(25-12-8-15(9-13-25)19(23)27)30-20(24-18)16-4-6-17(7-5-16)31(28,29)26-10-2-1-3-11-26/h4-7,15H,1-3,8-13H2,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAACLEVDSDAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.